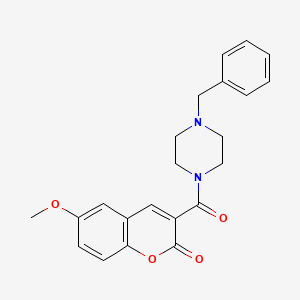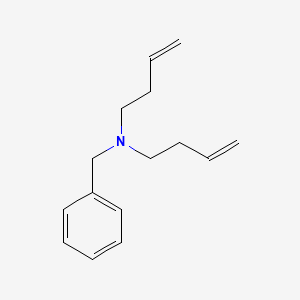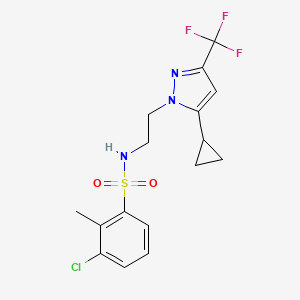
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is a synthetic compound with a molecular formula of C22H30N4O2S and a molecular weight of 414.57. This compound belongs to the purine family and is characterized by its unique structure, which includes a benzyl group, two methyl groups, an octylsulfanyl group, and a purine-2,6-dione core. It is of interest in various scientific fields due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfanyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purinergic signaling pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating purinergic signaling, which involves the activation or inhibition of purine receptors and enzymes. This modulation can lead to various biological responses, such as changes in cellular metabolism, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-7H-purine-2,6-dione (Theophylline): A well-known compound with similar structural features but lacking the benzyl and octylsulfanyl groups.
7-Benzyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: Another derivative with a piperidinyl group instead of the octylsulfanyl group
Uniqueness
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octylsulfanyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems .
Propriétés
Numéro CAS |
374549-44-7 |
|---|---|
Formule moléculaire |
C22H30N4O2S |
Poids moléculaire |
414.57 |
Nom IUPAC |
7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-12-15-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
Clé InChI |
ICBLXYYBKTUEED-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2855037.png)
![N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2855038.png)

![5-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B2855042.png)
![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)
![Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2855046.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)

![2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile](/img/structure/B2855057.png)
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)

